molecular formula C12H15FO B8622306 3'-Fluoro-2,2,4'-trimethyl propiophenone

3'-Fluoro-2,2,4'-trimethyl propiophenone

Cat. No.: B8622306
M. Wt: 194.24 g/mol
InChI Key: HMOGEERCLLUMIH-UHFFFAOYSA-N
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Description

3'-Fluoro-2,2,4'-trimethyl propiophenone is a fluorinated aromatic ketone featuring a propiophenone backbone substituted with fluorine at the 3' position and methyl groups at the 2, 2, and 4' positions. Fluorinated acetophenones and propiophenones are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability, bioavailability, and tunable electronic properties .

Properties

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C12H15FO/c1-8-5-6-9(7-10(8)13)11(14)12(2,3)4/h5-7H,1-4H3

InChI Key

HMOGEERCLLUMIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)(C)C)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 3'-Fluoro-2,2,4'-trimethyl propiophenone with structurally related compounds, focusing on substituent positions, molecular weights, and key physical properties:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Notes
This compound Not explicitly listed 3'-F, 2,2,4'-CH₃ ~192.2 (estimated) N/A N/A Hypothesized as intermediate in drug synthesis
4-Fluoro-3-methylacetophenone 369-32-4 4'-F, 3-CH₃ 152.16 N/A 1.504 Used in organic synthesis
4'-Fluoro-2'-(trifluoromethyl)acetophenone 207853-63-2 4'-F, 2'-CF₃ ~206.1 (estimated) N/A N/A High electron-withdrawing substituent
3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone 1190865-44-1 3',5'-Cl, 4'-F, CF₃ 261.00 282 N/A Precursor for agrochemicals (e.g., isocycloseram)
2,2,4-Trimethylpentane 540-84-1 Branched alkane (no aromatic) 114.23 99–100 0.69 Solvent/industrial applications
Key Observations:

Fluorine Position: The 3'-fluoro substituent in the target compound contrasts with analogs like 4-Fluoro-3-methylacetophenone (4'-F), where fluorine's para position may enhance resonance stabilization .

Trifluoromethyl vs. Methyl: Compounds with CF₃ groups (e.g., 4'-Fluoro-2'-(trifluoromethyl)acetophenone) exhibit stronger electron-withdrawing effects, lowering pKa and increasing electrophilicity compared to methyl-substituted derivatives .

Physical and Chemical Properties

  • Boiling Point: While direct data is unavailable, the branched structure (2,2,4'-trimethyl) suggests a higher boiling point than linear alkanes (e.g., 2,2,4-trimethylpentane, BP 99–100°C) but lower than heavily halogenated compounds like 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone (BP 282°C) .
  • Solubility : Methyl groups enhance lipophilicity, favoring organic solvents, whereas fluorine and ketone groups introduce polarity, balancing solubility profiles .

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